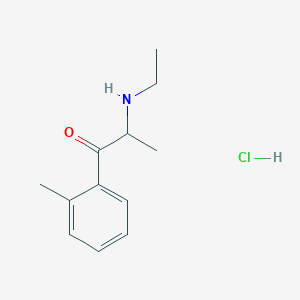

2-(Ethylamino)-1-(o-tolyl)propan-1-one,monohydrochloride

CAS No.: 2705355-07-1

Cat. No.: VC16578235

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2705355-07-1 |

|---|---|

| Molecular Formula | C12H18ClNO |

| Molecular Weight | 227.73 g/mol |

| IUPAC Name | 2-(ethylamino)-1-(2-methylphenyl)propan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-8-6-5-7-9(11)2;/h5-8,10,13H,4H2,1-3H3;1H |

| Standard InChI Key | SERVJVLEXBDVEE-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(C)C(=O)C1=CC=CC=C1C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(ethylamino)-1-(2-methylphenyl)propan-1-one;hydrochloride, reflects its core structure: a propan-1-one scaffold substituted at the second carbon with an ethylamino group () and at the first carbon with an o-tolyl group (2-methylphenyl). The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 227.73 g/mol | |

| Canonical SMILES | CCNC(C)C(=O)C1=CC=CC=C1C.Cl | |

| InChI Key | SERVJVLEXBDVEE-UHFFFAOYSA-N | |

| PubChem CID | 137699733 |

Stereochemical Considerations

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically begins with o-tolualdehyde and ethylamine, proceeding through a multi-step sequence involving:

-

Condensation: Formation of the propanone backbone via nucleophilic addition.

-

Amination: Introduction of the ethylamino group through reductive amination.

-

Salt Formation: Treatment with hydrochloric acid to yield the monohydrochloride.

Reaction conditions—particularly temperature (40–60°C) and pH (5–7)—are critical for optimizing yield and purity. Side reactions, such as over-alkylation or decomposition, are mitigated by controlled reagent addition and inert atmospheres.

Analytical Techniques

-

Thin-Layer Chromatography (TLC): Monitors reaction progress and intermediates.

-

Nuclear Magnetic Resonance (NMR): Confirms structural integrity via and spectra.

-

Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.

Pharmacological Activity and Mechanisms

Neurotransmitter Interactions

As a synthetic cathinone, the compound inhibits the reuptake of dopamine, norepinephrine, and serotonin by binding to monoamine transporters. This mechanism parallels other stimulants like amphetamines but with distinct kinetics due to its ketone group. In vitro studies on analogous cathinones suggest EC values in the micromolar range for dopamine transporter inhibition .

Behavioral and Physiological Effects

-

Stimulant Effects: Increased locomotor activity, alertness, and euphoria.

-

Adverse Effects: Tachycardia, hypertension, and anxiety at higher doses.

-

Addiction Potential: Dopaminergic hyperactivity correlates with compulsive use patterns in animal models.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a lead structure for developing novel antidepressants and cognitive enhancers. Modifications to its ethylamino or o-tolyl groups could enhance selectivity for specific neurotransmitter systems.

Forensic Toxicology

Due to its structural similarity to illicit cathinones (e.g., mephedrone), it is analyzed in drug screening programs to identify novel psychoactive substances.

Materials Science

Preliminary investigations suggest utility in polymer synthesis, where its amine group facilitates cross-linking reactions.

Research Gaps and Future Directions

Despite its potential, limited data exist on the compound’s toxicokinetics, long-term toxicity, and environmental impact. In vivo studies are needed to elucidate its metabolic pathways and potential for hepatotoxicity. Additionally, computational modeling could predict its interactions with non-neuronal targets, such as cardiac ion channels .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume